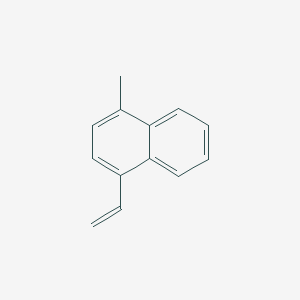

1-Ethenyl-4-methylnaphthalene

Description

Properties

Molecular Formula |

C13H12 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-ethenyl-4-methylnaphthalene |

InChI |

InChI=1S/C13H12/c1-3-11-9-8-10(2)12-6-4-5-7-13(11)12/h3-9H,1H2,2H3 |

InChI Key |

HMVKUYRSSLDCER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C=C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 1 Ethenyl 4 Methylnaphthalene and Its Analogs

Photochemical Transformations Involving Naphthalene (B1677914) Derivatives

Naphthalene derivatives, including 1-ethenyl-4-methylnaphthalene, exhibit a rich and diverse range of photochemical reactions. The absorption of light by the naphthalene ring system elevates the molecule to an electronically excited state, unlocking reaction pathways that are not accessible under thermal conditions. These transformations are pivotal in the synthesis of complex organic molecules and advanced materials.

Photochemical cycloaddition reactions are powerful tools for the construction of cyclic systems. In the case of ethenylnaphthalenes, both intermolecular and intramolecular cycloadditions can occur, leading to the formation of various carbocyclic and heterocyclic structures.

Cyclobutane (B1203170) Formation: The [2+2] photocycloaddition of the ethenyl group is a characteristic reaction. This can occur as a dimerization between two molecules of an ethenylnaphthalene or as a cross-cycloaddition with another olefin. For instance, selective homo- and heterodimerization reactions of naphthalene acrylic acids have been achieved through photochemical [2+2] cycloadditions, yielding cyclobutane products in good yields (64–88%) nih.gov. These reactions can be directed in a diastereocontrolled manner using templates nih.gov. While specific studies on this compound are limited, its behavior is expected to be analogous to other vinylnaphthalenes, which are known to undergo such cycloadditions. The reaction typically proceeds through the triplet excited state of the naphthalene moiety, which acts as an intramolecular sensitizer for the vinyl group.

Oxetane Formation (Paternò-Büchi Reaction): The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound in its excited state and an alkene in its ground state, leading to the formation of a four-membered ether ring called an oxetane researchgate.net. This reaction is a versatile method for synthesizing oxetanes, which are important structural motifs in various biologically active compounds. The mechanism can involve either the singlet or triplet excited state of the carbonyl compound and may proceed through a biradical intermediate. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of the reactants and the stability of the intermediates. While direct examples involving this compound are not extensively documented, its ethenyl group is a suitable substrate for this reaction with various aldehydes and ketones.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| Naphthalene acrylic acids | Naphthalene acrylic acids | Cyclobutane | [2+2] Photocycloaddition | nih.gov |

| Carbonyl Compound | Alkene (e.g., Ethenylnaphthalene) | Oxetane | Paternò-Büchi Reaction | researchgate.net |

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. The naphthalene moiety can act as either an electron donor or an acceptor depending on the nature of the other reactant and the solvent polarity.

In the context of ethenylnaphthalenes, PET can initiate a variety of chemical reactions, including polymerization and cycloadditions. The excited state of the naphthalene derivative can be quenched by an electron acceptor or donor, leading to the formation of a radical ion pair. The subsequent fate of this radical ion pair determines the final products. For instance, photoinduced electron transfer between naphthalene diimides and various donor molecules has been extensively studied, demonstrating the electron-accepting capabilities of the naphthalene core in certain contexts researchgate.net. In donor-bridge-acceptor systems involving naphthalimide, photoinduced electron transfer and charge recombination have been shown to be extremely rapid processes nih.gov.

The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation, and the electronic coupling between the donor and acceptor. The solvent polarity also plays a crucial role, as it affects the stability of the resulting charge-separated species.

The stereochemical and regiochemical outcomes of photoreactions involving naphthalene derivatives are critical aspects that determine the utility of these transformations in synthesis.

Stereospecificity: In photochemical cycloadditions, the stereochemistry of the starting alkene can often be translated into the stereochemistry of the cycloadduct. For example, template-directed photochemical [2+2] cycloadditions of naphthalene acrylic acids have been shown to proceed in a diastereocontrolled manner nih.gov. The stereochemical outcome is often dictated by the geometry of the excited state and the approach of the reactants. In many cases, the reaction proceeds through an exciplex, an excited-state complex between the two reacting molecules, whose geometry influences the stereochemistry of the product.

Regioselectivity: The regioselectivity of photocycloadditions, such as the Paternò-Büchi reaction, is governed by the stability of the intermediate biradicals or the electronic interactions in the exciplex. For instance, in the visible-light-mediated dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, moderate endo-selectivities are observed qut.edu.au. The substitution pattern on the naphthalene ring and the alkene can significantly influence the preferred orientation of addition. For example, in the photocycloaddition of substituted naphthalenes with triazolinediones, the regioisomeric ratio of the products can be influenced by the electronic nature of the substituents on the naphthalene ring qut.edu.au.

| Reaction Type | Controlling Factors | Outcome | Ref. |

| [2+2] Photocycloaddition | Template-directed synthesis | Diastereocontrolled | nih.gov |

| [4+2] Photocycloaddition | Substituents on naphthalene | Moderate endo-selectivity | qut.edu.au |

| Paternò-Büchi Reaction | Stability of biradical intermediates | Regioselective | qut.edu.au |

Polymerization Mechanisms and Kinetics Involving Ethenylnaphthalenes

The ethenyl group of this compound and its analogs makes them suitable monomers for polymerization. Photopolymerization, which utilizes light to initiate the polymerization process, offers several advantages, including spatial and temporal control over the reaction.

Free-radical photopolymerization is a chain-growth polymerization process initiated by free radicals generated through the absorption of light. This process typically involves a photoinitiator that decomposes into radicals upon irradiation. These radicals then add to the double bond of the monomer, initiating the polymer chain growth.

While specific kinetic data for the free-radical photopolymerization of this compound is scarce, studies on related vinyl monomers provide a general understanding of the process. The propagation rate constant is a key parameter that determines the speed of chain growth.

Cationic photopolymerization is another important method for polymerizing ethenylnaphthalenes. This process is initiated by a photogenerated acid, which is produced from a cationic photoinitiator, such as an onium salt, upon UV irradiation. The strong acid then protonates the vinyl group of the monomer, generating a carbocation that initiates the polymerization.

Ethenylnaphthalenes can be copolymerized with other cationically polymerizable monomers like vinyl ethers and epoxides. Vinyl ethers are particularly reactive in cationic polymerization and can readily copolymerize with ethenylnaphthalenes. The mechanism involves the addition of the carbocationic chain end to the electron-rich double bond of the vinyl ether. The living cationic polymerization of vinyl ethers with a naphthyl group has been achieved, demonstrating controlled polymer synthesis researchgate.net.

The polymerization of ethenylnaphthalenes with epoxides proceeds via a similar cationic mechanism, where the photogenerated acid protonates the oxygen atom of the epoxide ring, leading to ring-opening and subsequent addition of monomers.

The kinetics of cationic photopolymerization are influenced by factors such as the type of photoinitiator, the monomer structure, and the reaction temperature. The rate of polymerization is dependent on the efficiency of acid generation and the reactivity of the monomer towards the cationic chain end.

| Polymerization Type | Initiator | Comonomers | Key Features |

| Free-Radical Photopolymerization | Photoinitiator | (Meth)acrylates | Chain-growth mechanism, sensitive to oxygen inhibition. |

| Cationic Photopolymerization | Cationic Photoinitiator (e.g., onium salts) | Vinyl Ethers, Epoxides | Initiated by photogenerated acid, not inhibited by oxygen. nih.gov |

Thiol-Ene Photopolymerization Processes

Thiol-ene photopolymerization is a chemical reaction that proceeds via a step-growth mechanism, offering distinct advantages such as reduced oxygen inhibition, high conversions, and the formation of uniform polymer networks. This process involves the photoinitiated addition of a thiol group (-SH) across a carbon-carbon double bond (ene). The reaction is initiated by a photoinitiator that, upon exposure to light, generates radicals. These radicals then abstract a hydrogen atom from the thiol, creating a thiyl radical. This thiyl radical subsequently adds to an ene functional group, which then propagates by abstracting a hydrogen from another thiol molecule, regenerating the thiyl radical.

Research into thiol-ene photopolymerization has explored various 'ene' monomers, and the structure of these monomers significantly influences the physical and mechanical properties of the resulting polymer networks. usm.edu The network density, controlled by the functionality of the 'ene' monomers, is a critical factor in determining the final network properties. usm.edu Studies have shown that both primary and secondary multifunctional thiols can be used, with networks formed from secondary thiols exhibiting properties equivalent to those made from primary thiols in terms of physical, mechanical, and optical characteristics. usm.edu

The kinetics of thiol-ene photopolymerization have been modeled to understand the conversion efficacy of both thiol and ene components. nih.gov These models consider factors such as the ratio of propagation to chain transfer kinetic rates (RK) and the molar ratio of thiol to ene concentrations (RC). nih.gov For instance, when RK is significantly greater than 1, the conversion of thiol is largely independent of the RC. nih.gov Conversely, when RK is much less than 1, the conversion profiles of both thiol and ene are similar and are influenced by homopolymerization effects. nih.gov

Thiol-ene systems have been noted for their stability, with secondary thiol-ene systems showing better thermal storage stability compared to primary thiol systems. rsc.org These systems also exhibit lower shrinkage during polymerization compared to traditional acrylate (B77674) systems. rsc.org

Interpenetrated Polymer Network Formation

Interpenetrating Polymer Networks (IPNs) are composed of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. taylorandfrancis.commdpi.com The synthesis of an IPN typically involves the polymerization and cross-linking of at least one of the polymers in the immediate presence of the other(s). nih.gov This unique structure can lead to materials with enhanced mechanical properties that are not simply an average of the individual component properties. polymerphysics.net

IPNs can be classified as sequential or simultaneous. mdpi.com In a sequential IPN, a pre-existing polymer network is swollen with a monomer and a cross-linker, which are then polymerized to form the second network. nih.gov Simultaneous IPNs are formed when the monomers for all networks are mixed and polymerized concurrently via non-interfering routes. nih.gov Depending on whether all components are cross-linked, the resulting structure is either a full-IPN or a semi-IPN, where one polymer is linear and entrapped within a cross-linked network. taylorandfrancis.com

The formation of IPNs can significantly improve the mechanical properties of materials. For instance, "double network" IPN hydrogels have shown remarkable increases in fracture properties compared to their single-network counterparts. nih.gov The enhanced toughness of these materials is attributed to the synergistic interaction between the two networks.

The morphology of IPNs is characterized by co-continuous phases with domain sizes that can range from tens of nanometers to larger scales. polymerphysics.net This dual-phase continuity allows for a quasi-homogeneous morphology, which can result in transparent materials even when the constituent polymers have different refractive indices. polymerphysics.net

Mechanistic Analysis of Photoinitiation (e.g., Steady State Photolysis)

The concentration of the photoinitiator can be varied to control the polymerization rate. nih.gov Mechanistic studies often involve techniques like steady-state photolysis to understand the kinetics of radical generation and consumption. These studies help in optimizing the photoinitiation process for specific applications.

In the context of forming mixed-matrix membranes, thiol-ene photopolymerization has been utilized to incorporate vinyl-functionalized metal-organic frameworks (MOFs) into a polymer matrix. rsc.org A photoradical initiator is used to initiate the polymerization of the vinyl groups on the MOF with thiol monomers, leading to strong covalent bonding between the MOF and the polymer matrix. rsc.org This approach results in a homogeneous distribution of the MOF particles within the membrane. rsc.org

Fundamental Organic Reaction Pathways of Naphthalene Structures

Hydrogen Abstraction Processes

Hydrogen abstraction is a fundamental reaction in the chemistry of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. rsc.org This process involves the removal of a hydrogen atom from the aromatic ring by a radical species, playing a significant role in the formation of larger PAHs and soot. rsc.org The energetics of hydrogen abstraction from naphthalene have been investigated using quantum chemistry methods to determine barrier heights and reaction energies. rsc.org

The rate constants for hydrogen abstraction reactions are crucial for chemical kinetics models. rsc.org These rates are influenced by the size and structure of the PAH and the specific site of the hydrogen atom on the molecule. rsc.org For naphthalene, there are two distinct positions for hydrogen atoms: the alpha (α) and beta (β) positions. The reactivity of these positions towards abstraction can differ.

The hydrogen-abstraction–acetylene-addition (HACA) mechanism is a key pathway for the growth of PAHs, including the formation of naphthalene from smaller aromatic precursors like benzene (B151609). rsc.orgmit.edu This process involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene molecule to the resulting radical. Subsequent cyclization and aromatization reactions lead to the formation of a new aromatic ring.

Substitution and Decomposition Reaction Classes

Naphthalene undergoes electrophilic substitution reactions more readily than benzene. libretexts.org The most reactive position for substitution on the naphthalene ring is the 1-position (α-position). libretexts.org This preference is due to the greater stability of the carbocation intermediate formed during substitution at the 1-position compared to the 2-position (β-position). libretexts.org The intermediate for 1-substitution allows for resonance structures that maintain a fully aromatic benzene ring, which is energetically favorable. libretexts.org

Common electrophilic substitution reactions of naphthalene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.comyoutube.com The conditions of these reactions can influence the product distribution. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.orgbombaytechnologist.in At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. youtube.com Similarly, in Friedel-Crafts acylation, the choice of solvent can direct the substitution to either the α or β position. vpscience.org

The presence of a substituent on the naphthalene ring influences the position of subsequent substitutions. Electron-donating groups generally direct further substitution to the same ring, while electron-withdrawing groups tend to direct it to the other ring. bombaytechnologist.in

Naphthalene can also undergo oxidation and reduction reactions. youtube.comvpscience.org Mild oxidation can yield α-naphthoquinone, while more vigorous oxidation can lead to the cleavage of one of the rings to form phthalic anhydride (B1165640). vpscience.org Reduction of naphthalene can proceed stepwise, first forming tetralin and then decalin. youtube.com

Isomerization and Rearrangement Studies

The isomerization of naphthalene and its derivatives involves the rearrangement of the carbon skeleton or the migration of substituents. One of the earliest studied thermal transformations of an aromatic hydrocarbon is the isomerization of azulene (B44059) to naphthalene. wikipedia.org This irreversible reaction proceeds through complex mechanisms, with proposed intermediates including carbenes. wikipedia.org

The automerization of naphthalene, where the carbon atoms are scrambled without a net change in the molecule, has also been investigated. wikipedia.org The proposed mechanism for this process involves a carbene intermediate and a series of 1,2-hydrogen and 1,2-carbon shifts. wikipedia.org

Computational studies have explored the potential energy surface of naphthalene to identify low-energy isomers and the pathways connecting them. nih.gov These studies have identified various isomer families, including those with distorted rings, H-shifted forms, and structures with opened rings. nih.gov

The isomerization of substituted naphthalenes, such as dimethylnaphthalenes, has also been a subject of research. acs.org These studies are important for understanding and controlling the formation of specific isomers in industrial processes. For instance, the selective formation of 2,6-dimethylnaphthalene is of interest due to its application in the production of high-performance polymers.

In the context of spiropyrans containing a hydroxynaphthalene moiety, solvent-driven isomerization has been observed. nih.gov This process involves the reversible transformation between a closed spiropyran form and an open merocyanine form, with the stability of the different isomers being influenced by the polarity of the solvent and hydrogen bonding interactions. nih.gov

Radical Chemistry and Polycyclic Aromatic Hydrocarbon (PAH) Formation Pathways

The formation and growth of polycyclic aromatic hydrocarbons (PAHs) are complex processes central to combustion chemistry and astrophysics. These pathways often involve radical-mediated reactions that build larger aromatic systems from smaller precursors. Understanding these mechanisms is crucial for modeling soot formation and the chemical evolution of the interstellar medium. The reactivity of naphthalene derivatives, such as this compound, is intrinsically linked to these fundamental PAH growth mechanisms.

Phenyl Radical Reactions with Vinylacetylene and Butadiene

The reaction of the phenyl radical (C₆H₅) with small unsaturated hydrocarbons is a key step in the formation of the first aromatic rings and their subsequent growth. Vinylacetylene and butadiene are important reaction partners for the phenyl radical in various high-temperature environments.

The reaction between the phenyl radical and vinylacetylene (CH₂=CH-C≡CH) has been identified as a viable pathway for naphthalene formation, even at low temperatures. nih.gov This reaction is significant as it represents a pathway for PAH growth in cold molecular clouds, challenging the conventional view that such processes only occur at high temperatures. nih.gov The reaction is barrierless and exoergic, proceeding through a van der Waals complex and a submerged barrier in the entrance channel. nih.gov The phenyl radical can add to different carbon atoms of vinylacetylene, leading to intermediates that cyclize and ultimately form naphthalene after hydrogen atom loss. nih.govcdnsciencepub.com

The reaction of the phenyl radical with butadiene isomers, such as 1,2-butadiene and 1,3-butadiene, also contributes to the growth of hydrocarbon chains and the formation of larger molecules. nih.govacs.org These reactions can proceed through two main channels: direct hydrogen abstraction to produce benzene and a C₄H₅ radical, or addition of the phenyl radical to the butadiene molecule. nih.govacs.org The addition pathways lead to the formation of C₁₀H₁₁ adducts, which can then isomerize or dissociate to form various products, including substituted aromatics. nih.govacs.org At lower temperatures, stabilized adducts are favored, while at higher temperatures, dissociation products become more prominent. nih.govacs.org For instance, the reaction with 1,3-butadiene can lead to products like 1,4-dihydronaphthalene and 1-phenyl-1,3-butadiene. acs.org However, the formation of indene from these reactions is generally considered a minor pathway. nih.govacs.org

| Reactant | Key Products | Significance in PAH Formation | Temperature Dependence |

|---|---|---|---|

| Vinylacetylene | Naphthalene nih.govcdnsciencepub.com | A low-temperature, barrierless pathway to the first PAH. nih.gov | Feasible even at temperatures as low as 10 K. nih.gov |

| 1,2-Butadiene | Benzene, C₄H₅ radicals, Phenylpropyne, Phenylallene nih.gov | Hydrogen abstraction is the dominant channel (70-90%), limiting direct PAH growth. nih.gov | Addition channels are more significant at lower temperatures; dissociation is favored at higher temperatures. nih.gov |

| 1,3-Butadiene | Stabilized C₁₀H₁₁ adducts, 1,4-dihydronaphthalene, 1-phenyl-1,3-butadiene acs.orgresearchgate.net | Contributes to the formation of larger hydrocarbons that can be precursors to PAHs. acs.org | Adduct stabilization dominates at low temperatures; H-abstraction to form benzene is most important above 1400 K. researchgate.net |

Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanisms

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely recognized pathway for the growth of PAHs in high-temperature environments like combustion flames. acs.orgosti.govrsc.org This mechanism describes a repetitive sequence where a hydrogen atom is abstracted from an aromatic ring, creating an aryl radical. This radical then reacts with acetylene (C₂H₂), leading to the addition of a two-carbon unit. Subsequent intramolecular cyclization and rearrangement reactions form a new aromatic ring.

The formation of naphthalene from benzene via the HACA mechanism is a foundational example of this process. acs.orgosti.gov It involves the initial formation of a phenyl radical, followed by the addition of two acetylene molecules. acs.org Several routes have been proposed for this process, including the Bittner-Howard pathway and the original Frenklach HACA route. acs.orgosti.gov Experimental studies have provided direct evidence for the formation of naphthalene from the reaction of phenyl radicals with acetylene, confirming the validity of the HACA mechanism. acs.orgosti.gov

While the HACA mechanism is crucial for PAH growth, research has shown that it can lead to the formation of five-membered rings in addition to the expected six-membered rings. nih.gov For instance, when naphthalene reacts further via the HACA mechanism, the primary products are often cyclopentafused PAHs like acenaphthylene, rather than phenanthrene or anthracene. nih.gov This is particularly true when acetylene adds to a carbon atom adjacent to a "bay region" in the PAH structure, where the subsequent cyclization to form a five-membered ring is kinetically favored. nih.gov The formation of PAHs with exclusively six-membered rings, such as phenanthrene and anthracene from naphthalene, is considered a minor channel at typical combustion temperatures. rsc.orgnih.gov

Role of Naphthalene Derivatives in PAH Growth

Naphthalene and its derivatives are key intermediates in the growth of larger PAHs. researchgate.netnih.gov Once formed, these two-ring aromatic compounds can undergo further reactions to build more complex structures containing three or more rings. The mechanisms by which naphthalene derivatives contribute to PAH growth are varied and include HACA-type processes as well as reactions with other radical species.

The HACA mechanism can propagate from naphthalene, leading to the formation of three-ring PAHs. rsc.orgnih.gov The reaction begins with the abstraction of a hydrogen atom from naphthalene to form a naphthyl radical (either 1-naphthyl or 2-naphthyl). This radical then adds to acetylene. The subsequent reaction pathway and final products depend on the position of the radical on the naphthalene ring. rsc.orgnih.gov

1-Naphthyl Radical: The reaction of the 1-naphthyl radical with acetylene predominantly leads to the formation of acenaphthylene (a C₁₂H₈ species with a five-membered ring) because the radical site is adjacent to the bay region, favoring rapid cyclization. rsc.orgnih.gov

2-Naphthyl Radical: The reaction of the 2-naphthyl radical with acetylene is more likely to produce three-ring aromatic systems with six-membered rings, such as phenanthrene and anthracene (C₁₄H₁₀ species), as well as 2-ethynylnaphthalene. rsc.orgnih.gov

Beyond the HACA mechanism, naphthalene and its derivatives can react with other resonance-stabilized radicals, such as cyclopentadienyl and indenyl radicals, to form larger PAHs. researchgate.netnih.gov These reactions involve a series of steps including radical addition, ring closure, and hydrogen or methyl group elimination. researchgate.netnih.gov For example, the reaction of naphthalene with the cyclopentadienyl radical can lead to the formation of phenanthrene and methyl-phenanthrenes at high temperatures. nih.gov These radical-molecule reactions are considered important pathways for the growth of complex PAHs in combustion and pyrolysis environments. researchgate.netnih.gov

| Naphthalene Derivative/Radical | Reaction Partner | Primary Products | Governing Mechanism |

|---|---|---|---|

| 1-Naphthyl Radical | Acetylene | Acenaphthylene rsc.orgnih.gov | HACA, favoring 5-membered ring closure. nih.gov |

| 2-Naphthyl Radical | Acetylene | Phenanthrene, Anthracene, 2-Ethynylnaphthalene rsc.orgnih.gov | HACA, allowing for 6-membered ring formation. rsc.orgnih.gov |

| Naphthalene | Cyclopentadienyl Radical | Phenanthrene, 4-Methyl-phenanthrene, 1-Methyl-phenanthrene nih.gov | Radical Addition-Cyclization. nih.gov |

| Naphthalene | Indenyl Radical | Benzo(a)anthracene, 12-Methyl-phenanthrene, 7-Methyl-phenanthrene nih.gov | Radical Addition-Cyclization. nih.gov |

Advanced Spectroscopic and Analytical Techniques in Naphthalene Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to understanding the electronic and structural properties of aromatic compounds. For 1-Ethenyl-4-methylnaphthalene, a combination of UV-Vis, Fluorescence, and NMR spectroscopy, alongside X-ray crystallography, provides a full picture of its molecular identity and behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within conjugated systems like this compound. The absorption spectrum is dictated by the naphthalene (B1677914) core and the influence of its vinyl and methyl substituents. The introduction of an ethenyl (vinyl) group and a methyl group onto the naphthalene ring extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene.

Studies on related compounds, such as silyl-substituted naphthalene derivatives, confirm that substitution on the naphthalene ring causes shifts in the absorption maxima. google.com.na For instance, the UV-Vis spectrum of 1-methylnaphthalene (B46632) in the gas phase shows distinct absorption bands. nist.gov Similarly, 1-vinylnaphthalene (B14741) exhibits characteristic absorption properties. google.com The spectrum of this compound would therefore present a unique fingerprint, reflecting the combined electronic effects of both the vinyl and methyl groups, making it valuable for monitoring reaction kinetics and understanding mechanistic pathways involving this molecule.

Table 1: Expected UV-Vis Absorption Characteristics

| Compound | Expected λmax Shift | Rationale |

|---|

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule, including its emission characteristics and quantum yield. Naphthalene and its derivatives are known for their fluorescent properties. beilstein-journals.orgoup.com The emission spectra are highly sensitive to the molecular structure and the local environment.

The introduction of substituents on the naphthalene core significantly alters its fluorescence behavior. The vinyl and methyl groups in this compound would be expected to modify the fluorescence emission wavelength and quantum yield compared to the parent naphthalene molecule. beilstein-journals.org Research on various naphthalimide derivatives shows that their electronic absorption and fluorescence spectra are sensitive to solvent polarity, with quantum yields varying significantly depending on the nature of the solvent. oup.com Therefore, the fluorescence of this compound would likely exhibit solvatochromic effects, shifting in response to the polarity of its environment. This property is crucial for its potential application as a fluorescent probe.

Table 2: Predicted Photophysical Properties

| Property | Expected Characteristic for this compound | Influencing Factors |

|---|---|---|

| Emission Wavelength | Red-shifted compared to naphthalene | Extended conjugation from substituents. |

| Fluorescence Quantum Yield | Dependent on solvent polarity | Intramolecular charge transfer character, potential for non-radiative decay pathways. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, the NMR spectrum would be a composite of signals arising from the aromatic naphthalene core, the vinylic protons, and the methyl protons.

Although a full, publicly available spectrum for this compound is not provided in the search results, its existence and synthesis have been noted, with one study mentioning that its ¹H NMR data coincided with literature reports. nih.gov The expected chemical shifts can be predicted based on data for 1-methylnaphthalene and 1-vinylnaphthalene. nih.govsigmaaldrich.comchemicalbook.comnist.gov

¹H NMR: The aromatic region would show a complex pattern of coupled protons on the naphthalene ring. The vinyl group would produce distinct signals for its three protons, typically in the 5-7 ppm region, with characteristic cis, trans, and geminal coupling constants. The methyl group would appear as a singlet in the aliphatic region, likely around 2.5-2.7 ppm. sigmaaldrich.com

¹³C NMR: The spectrum would display signals for all carbon atoms, with the aromatic carbons appearing in the 120-140 ppm range, the vinylic carbons between 110-140 ppm, and the methyl carbon signal appearing upfield, around 20 ppm. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene) | 7.2 - 8.1 | Multiplets (m) |

| Vinylic (-CH=CH₂) | 5.5 - 7.5 | Doublet of doublets (dd) |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid. This technique determines precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound itself is available in the searched literature, studies on its parent compound, 1-methylnaphthalene, have been conducted in the liquid phase using X-ray diffraction.

These studies reveal key structural parameters, such as intramolecular distances and the local arrangement of molecules. For this compound, a crystallographic analysis would precisely define the planarity of the naphthalene system, the orientation of the vinyl and methyl groups relative to the ring, and how the molecules pack in a crystal lattice. Such information is invaluable for understanding solid-state properties and for computational modeling. chemicalbook.com

Chromatographic and Separation Science Applications

Chromatographic methods are essential for the separation, identification, and quantification of compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile organic compounds. In the context of this compound, GC would be used to separate it from isomers and other polycyclic aromatic hydrocarbons (PAHs) in a sample, such as those derived from coal tar or environmental extracts. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program).

The mass spectrometer, acting as the detector, fragments the eluted compound to produce a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) for this compound (C₁₃H₁₂) would be observed at a mass-to-charge ratio (m/z) of 168.23. The fragmentation pattern would be expected to show losses characteristic of its structure, such as the loss of a methyl group (m/z 153) and other fragments related to the naphthalene core. This combination of retention time and mass spectrum allows for highly confident identification and quantification.

Table 4: Predicted GC-MS Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ | - |

| Molecular Weight | 168.23 g/mol | - |

| Molecular Ion (M⁺) | m/z 168 | The unfragmented, ionized molecule. |

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are powerful separation techniques used for the analysis of complex mixtures and the determination of molecular properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For naphthalene derivatives such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

Research findings indicate that for structurally similar compounds, such as other alkylated and functionalized naphthalenes, a C18 column is often effective. sielc.com The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The more nonpolar a compound is, the more strongly it will be retained on the column, leading to a longer retention time.

A typical HPLC method for a compound like this compound would involve a gradient elution. This process starts with a higher proportion of a polar solvent (like water) and gradually increases the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol). This gradient ensures the efficient elution of compounds with varying polarities. An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | sielc.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | sielc.comsielc.com |

| Gradient | 50% B to 100% B over 15 minutes | General Practice |

| Flow Rate | 1.0 mL/min | General Practice |

| Detection | UV-Vis at 254 nm | General Practice |

| Injection Volume | 10 µL | General Practice |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. youtube.com This technique is particularly useful for determining the molecular weight and molecular weight distribution of polymers. youtube.comyoutube.com The stationary phase in GPC consists of porous particles. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. youtube.com

While GPC is primarily used for macromolecules, it can be applied in the context of this compound if it is part of a polymer chain or an oligomeric mixture. For instance, if this compound is polymerized, GPC would be the ideal technique to characterize the resulting polymer's molecular weight distribution. The choice of solvent and column pore size is critical and depends on the solubility of the polymer and the range of molecular weights to be analyzed. youtube.com

Electrochemical Analysis Methods

Electrochemical methods are valuable for probing the redox properties of molecules, providing insights into their electronic structure and reactivity.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. researchgate.netnih.gov By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, which provides information about the oxidation and reduction processes of the analyte.

For a compound like this compound, CV can be used to determine its oxidation and reduction potentials. The naphthalene ring system is known to undergo both oxidation and reduction. The presence of the electron-donating methyl group and the electron-withdrawing ethenyl group on the naphthalene core will influence these potentials.

The experimental setup for a CV measurement typically consists of a three-electrode cell: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire). nih.govresearchgate.net The experiment is conducted in a suitable organic solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526), Bu₄NPF₆) to ensure conductivity. nih.govresearchgate.net

The resulting cyclic voltammogram would likely show at least one oxidation peak corresponding to the removal of an electron from the π-system of the naphthalene ring and at least one reduction peak corresponding to the addition of an electron. The reversibility of these processes can be assessed by comparing the peak potentials and currents of the forward and reverse scans. A quasi-reversible or irreversible process is often observed for complex organic molecules due to follow-up chemical reactions of the generated radical ions. researchgate.net

Table 2: Typical Experimental Conditions for Cyclic Voltammetry of Naphthalene Derivatives.

| Parameter | Condition/Material | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode | researchgate.net |

| Reference Electrode | Ag/AgCl or Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard | nih.govresearchgate.net |

| Counter Electrode | Platinum Wire | nih.gov |

| Solvent | Acetonitrile or Dichloromethane (anhydrous) | nih.govresearchgate.net |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) | nih.gov |

| Analyte Concentration | 1-10 mM | General Practice |

| Scan Rate | 50-200 mV/s | researchgate.net |

Theoretical and Computational Chemistry of 1 Ethenyl 4 Methylnaphthalene and Naphthalene Systems

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules like 1-ethenyl-4-methylnaphthalene. These computational approaches allow for the determination of molecular geometries, energies, and orbital characteristics with high precision.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of crystalline and molecular systems, including naphthalene (B1677914) and its derivatives, due to its favorable balance between accuracy and computational cost. researchgate.netchemrxiv.org DFT calculations, particularly when incorporating van der Waals interactions (DFT-D), have demonstrated high precision in computing lattice parameters and cohesive energy for crystalline solids like naphthalene. researchgate.net

For naphthalene derivatives, DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and other properties. nih.gov For instance, a study on a naphthalene-based crystal structure utilized DFT to investigate its properties at the molecular level. researchgate.net Investigations into the oxidation of naphthalene have also used DFT to study reaction mechanisms. While specific DFT studies on this compound are not extensively documented in the provided literature, the principles derived from studies on closely related molecules, such as 1-methylnaphthalene (B46632) and other naphthalene derivatives, are directly applicable. These studies show that DFT is a powerful tool for predicting the ground-state geometries and energetic properties that govern the behavior of these aromatic compounds.

| System | DFT Functional/Method | Properties Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Crystalline Naphthalene | DFT-D | Lattice parameters, cohesive energy, electron density | Inclusion of dispersion forces (DFT-D) is crucial for accurate prediction of crystal structure parameters. | researchgate.net |

| Naphthalene-based Schiff-base ligand | DFT | HOMO, LUMO, charge distribution | Computational methods were used to understand the electronic properties and non-covalent interactions. | researchgate.net |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | Molecular geometry, vibrational frequencies, atomic charges | Calculated molecular geometry showed good agreement with experimental X-ray diffraction data. | nih.gov |

| Naphthalene Oxidation | DFT (various functionals) | Reaction mechanisms, kinetic rate constants | DFT remains less suited for quantitative kinetic insights compared to benchmark methods like CBS-QB3. |

For achieving benchmark accuracy in quantum chemical calculations, coupled-cluster (CC) methods, particularly Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], are considered the "gold standard". These methods provide highly accurate predictions for various molecular properties but come with a significant computational cost that scales unfavorably with the size of the system, limiting their application to smaller molecules.

Due to these computational demands, CCSD(T) is often used to benchmark other, more computationally efficient methods like DFT. chemrxiv.org For naphthalene systems, high-level ab initio calculations, including coupled-cluster approaches, have been used to study interactions and energetics with high precision. For example, studies on the naphthalene dimer employed high-level calculations to reveal significant differences in interaction energies compared to the benzene (B151609) dimer. While direct CCSD(T) calculations on larger systems are challenging, approaches that combine machine learning with CCSD(T) data are emerging to extend high accuracy to more complex molecules. This allows for the prediction of properties with an accuracy that approaches that of coupled-cluster theory but at a fraction of the computational expense.

Molecular orbital analysis provides critical information about the reactivity and electronic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity. For naphthalene, DFT calculations with the aug-cc-pVQZ basis set determined the HOMO-LUMO gap to be 4.75 eV. Studies on various naphthalene derivatives have used HOMO-LUMO analysis to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. nih.gov For example, in 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, NBO analysis was used to understand the stability arising from intramolecular interactions. nih.gov NBO analysis, in conjunction with other computational tools, helps to elucidate how alterations in aromaticity and hyperconjugative effects influence the activation and reaction energies in processes like the oxidation of naphthalene.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 (Calculated from gap) | 4.75 | |

| Scillapersicone (a homoisoflavonoid) | B3LYP/6-311++G** | -5.22 | -0.94 | 4.28 | |

| Quercetin on Graphene | B3LYP/6-21G(d,p) | -3.7552 | 2.5897 | 6.3449 |

Reaction Dynamics and Potential Energy Surface Studies

Understanding the chemical transformations of this compound requires an exploration of its reaction dynamics, which is facilitated by the study of potential energy surfaces (PES). A PES is a multidimensional surface that maps the potential energy of a system as a function of the positions of its nuclei and is fundamental to simulating chemical reaction dynamics. chemrxiv.org

The construction and analysis of a potential energy surface (PES) are crucial for understanding the mechanisms of chemical reactions. chemrxiv.org By mapping the PES, chemists can identify stable intermediates and the transition states that connect them, thereby elucidating detailed reaction pathways. For reactions involving naphthalene and its derivatives, theoretical studies have been instrumental in detailing reaction mechanisms, such as those initiated by hydroxyl radicals.

For example, in the oxidation of naphthalene, computational studies have identified both OH-addition and H-abstraction pathways. These studies use methods like DFT and the benchmark CBS-QB3 approach to locate transition states and calculate their energies. The analysis of the PES reveals that reaction steps often adhere to principles like the Leffler-Hammond postulate, where the transition state structure resembles the species (reactant or product) to which it is closer in energy. Automated PES exploration methods are also being developed to discover novel reaction pathways without prior knowledge, which is particularly useful for complex systems.

Detailed chemical kinetic models have been developed for components of transportation fuels, such as 1-methylnaphthalene. These models can include hundreds or even thousands of reactions and are validated against experimental data like ignition delay times and species concentration profiles. The development of these models involves analyzing the principal reaction pathways and conducting sensitivity analyses to identify the most influential reactions. For instance, in the combustion of 1-methylnaphthalene, hydrogen abstraction reactions are dominant consumption pathways. The kinetic parameters for these elementary steps are often estimated using transition state theory (TST) and statistical mechanics methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These models are critical for simulating the behavior of complex chemical systems and for understanding the formation of pollutants.

Investigation of Isomerization Processes

The isomerization of methylnaphthalenes is a significant area of study, particularly the conversion of 1-methylnaphthalene to 2-methylnaphthalene. This process is a critical step in the synthesis of 2,6-dimethylnaphthalene, a precursor to polyethylene (B3416737) naphthalate (PEN), a high-performance polyester. rsc.org Research has systematically investigated the isomerization of 1-methylnaphthalene over beta zeolite catalysts. rsc.org

The reaction conditions have been optimized to enhance catalytic performance. rsc.org However, a key challenge in this process is catalyst deactivation. Investigations have revealed that the firm adsorption of nitride compounds on the acid sites of the zeolite catalyst is the primary cause of this deactivation. rsc.org Attempts to regenerate the catalyst by extraction with hot benzene have proven to be difficult. rsc.org Fortunately, the catalytic activity can be effectively restored through a process of coke-burning, which preserves the framework and acid sites of the zeolite during calcination. rsc.org

Molecular Modeling and Simulation Approaches

Studies on Tautomeric Equilibria and their Control

Tautomerism, the process of proton exchange between two or more forms of a molecule, leads to a redistribution of electron density and significantly alters the molecule's properties. researchgate.net In derivatives of naphthalene, such as those containing imino or azo groups, the tautomeric equilibrium between enol and keto-like forms is a subject of detailed investigation. researchgate.net

For instance, the tautomerism of 4-((Phenylimino)methyl)naphthalene-1-ol has been studied using UV-Vis spectroscopy and quantum chemical calculations. researchgate.net It was found that the equilibrium between the enol and keto forms, as well as the formation of different types of dimers, is highly dependent on the proton-donating and -accepting abilities of the solvent. researchgate.net By employing advanced data analysis, quantitative information regarding the tautomeric and dimeric equilibrium constants can be obtained. researchgate.net

In a related compound, 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, the introduction of a flexible piperidine (B6355638) ring allows for a controlled shift in the tautomeric equilibrium upon protonation or deprotonation in acetonitrile (B52724). researchgate.net The addition of a metal salt can also influence this equilibrium, although this is attributed to a specific effect of the salt addition rather than complex formation. researchgate.net Similarly, in 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, an intramolecular proton transfer occurs between the hydroxyl group and the piperidine nitrogen. researchgate.net The position of this equilibrium is solvent-dependent, favoring the OH-form in acetonitrile and the proton-transferred tautomer in methanol. researchgate.net

The following table summarizes the solvent effect on the tautomeric equilibrium for a related naphthaldehyde derivative:

| Solvent | Predominant Tautomeric Form |

| Acetonitrile | OH-form |

| Methanol | Proton-transferred tautomer |

This table illustrates the influence of the solvent environment on the tautomeric equilibrium of 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde. researchgate.net

Theoretical Analysis of Magnetic Properties in Acenes

The magnetic properties of acenes and related polycyclic aromatic hydrocarbons are a field of active theoretical research. Density functional theory (DFT) is a powerful tool for investigating the electronic and magnetic structures of these systems. nih.govacs.org

Theoretical studies on azuleno[1,2,3-cd]phenalene, a compound formed by the fusion of azulene (B44059) and phenalene (B1197917) units, have established its intriguing electronic structure, aromaticity, and magnetic properties. acs.org More recent work has focused on the synthesis and characterization of π-extended buckybowl derivatives of this system. acs.org DFT calculations at the B3LYP level with the 6-31G(d) basis set have been used to optimize the geometries of these molecules. acs.org These calculations have shown that with the expansion of the conjugated system, the HOMO energy levels increase. acs.org

In the broader context of 2D materials, theoretical analysis of magnetic coupling in systems like Ti2C MXene has been performed using DFT-based calculations with hybrid functionals such as PBE, PBE0, and HSE06. nih.gov These studies consistently predict a magnetic ground state for Ti2C MXene, characterized by antiferromagnetically (AFM) coupled ferromagnetic (FM) layers. nih.gov A spin model can be constructed to extract the relevant magnetic coupling constants from the total energy differences of various magnetic solutions. nih.gov

The table below presents the calculated magnetic coupling constants for Ti2C MXene using different density functionals.

| Density Functional | J1 (meV) | J2 (meV) | J3 (meV) |

| PBE | - | - | - |

| PBE0 | - | - | - |

| HSE06 | - | - | - |

Note: Specific values for J1, J2, and J3 were listed in the source but are not reproduced here as the focus is on the methodology. nih.gov

The analysis of atomic magnetic moments, estimated from the integrated electronic spin density, helps to determine the magnetic nature of the ground state. nih.gov For Ti2C, the AFM1 solution, corresponding to the AFM coupling of two FM metallic layers, is found to be the most stable. nih.gov

Applications in Advanced Materials Science

Photoinitiator and Photosensitizer Development

The naphthalene (B1677914) moiety in 1-ethenyl-4-methylnaphthalene is the basis for its utility in photopolymerization, a process where light is used to initiate a polymerization reaction. Naphthalene derivatives are effective as photosensitizers, which absorb light and transfer the energy to another molecule, thereby initiating the polymerization process.

Naphthalene derivatives play a crucial role as photosensitizers, particularly in initiating both free-radical and cationic photopolymerization reactions. rsc.orgrsc.org These compounds can absorb light and subsequently transfer an electron to an iodonium (B1229267) salt, which then generates the reactive species that start the polymerization. rsc.org The efficiency of this process is dependent on the specific chemical structure of the naphthalene derivative. For instance, the introduction of an electron-donating group into the naphthalene structure can enhance its photoinitiating efficacy. rsc.org

In these systems, the naphthalene derivative acts as an electron donor, becoming oxidized during the reaction, while a co-initiator, such as a diaryl iodonium salt, serves as the electron acceptor. rsc.org The resulting reactive species, which can be radicals or cations, then initiate the polymerization of monomers like acrylates and epoxides. rsc.orgacs.org This versatility allows for the creation of various types of polymers, including interpenetrating polymer networks (IPNs). mdpi.com The photochemistry and photophysics of naphthalimides, a class of naphthalene derivatives, have been extensively studied for their applications in high-speed photopolymers that can be excited by visible light. nih.gov

Researchers have focused on designing novel naphthalene derivatives to create versatile and high-performance photoinitiating systems. acs.orgresearchgate.net These systems are engineered to be effective under various light sources, including UV LEDs (385 nm) and laser diodes (405 nm), as well as polychromatic halogen lamps. acs.orgresearchgate.net By modifying the substituents on the naphthalene scaffold, photoinitiators can be tailored for specific applications. acs.org

For example, photoinitiating systems based on certain naphthalene derivatives, in combination with an iodonium salt and N-vinylcarbazole, have shown high efficiency in cationic, radical, and thiol-ene photopolymerizations even at low light intensities. acs.orgresearchgate.net The versatility of these systems extends to their ability to initiate different types of polymerization, including the ring-opening polymerization of epoxides and the chain-growth polymerization of vinyl ethers. rsc.org This allows for the synthesis of complex polymer structures like interpenetrating polymer networks (IPNs) by concurrently polymerizing epoxide and acrylate (B77674) blends. mdpi.com

The design of these systems often involves a multi-component approach, combining the naphthalene derivative (photosensitizer) with other compounds like iodonium salts and amines to generate the necessary reactive species for polymerization. acs.org

The performance of photopolymerization processes can be optimized by considering various factors, including the light source and the composition of the photoinitiating system. Naphthalene-based photoinitiating systems have been successfully optimized for use with a range of light sources, from UV to visible light. rsc.org This includes UV-A LEDs (e.g., 365 nm) and visible light LEDs (e.g., 405 nm). rsc.org

The choice of light source is critical, as the photoinitiator must have significant light absorption at the emission wavelength of the source. rsc.orgrsc.org Research has demonstrated that increasing the intensity of the UV light source can lead to a higher degree of cure and a faster curing speed in photopolymerization. researchgate.net For thick-section curing, which is relevant in applications like large-format additive manufacturing, optimizing the photoinitiator concentration is crucial to allow for greater light penetration. mdpi.com

Furthermore, the efficiency of these systems can be enhanced to surpass that of some commercial photoinitiators, such as camphorquinone-based systems, under visible light. acs.orgresearchgate.net The development of these systems has been particularly relevant for emerging technologies like 3D printing, where efficient curing under specific LED light sources is essential. rsc.orgacs.org

| Parameter | Description | Relevance to Optimization |

| Light Source | Type and wavelength of light used for initiation (e.g., UV LED, Halogen Lamp). | The photoinitiator's absorption spectrum must overlap with the lamp's emission spectrum for efficient energy transfer. |

| Light Intensity | The power of the light source per unit area. | Higher intensity can increase polymerization rate and conversion, but can also lead to material stress. researchgate.netmdpi.com |

| Photoinitiator System | Combination of photosensitizer (e.g., naphthalene derivative), co-initiator, and other additives. | The components are selected to work synergistically for efficient generation of reactive species. acs.orgacs.org |

| Monomer Type | The chemical nature of the monomer being polymerized (e.g., acrylate, epoxide). | The initiating system must be capable of generating the appropriate reactive species (radicals or cations) for the chosen monomer. rsc.org |

Monomer in Polymer Synthesis and Engineering

The vinyl group on this compound allows it to act as a monomer, a building block for polymerization. This enables its incorporation into polymer chains, imparting the properties of the naphthalene unit to the resulting material.

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for creating polymers with tailored properties. This compound can be copolymerized with other monomers to create materials that combine the characteristics of each component.

For instance, phenoxide-modified half-titanocene catalysts have been used for the copolymerization of ethylene (B1197577) with aromatic vinyl monomers like 2-vinylnaphthalene. bohrium.com In such copolymerizations, the catalytic activity and the incorporation of the vinylnaphthalene monomer can be influenced by the monomer concentration and the specific catalyst used. bohrium.com This approach allows for the synthesis of high-molecular-weight amorphous copolymers. bohrium.com The ability to incorporate bulky, aromatic groups like methylnaphthalene into a polymer backbone, such as polyethylene (B3416737), can significantly alter the polymer's thermal and mechanical properties.

The geometry of a polymer chain, including its planarity and the arrangement of its constituent units, has a profound impact on the final properties of the material. Incorporating monomers like this compound into a polymer backbone is a method of manipulating this structural geometry.

Influence of Monomer Structure on Polymerization Profiles

The polymerization behavior of this compound is significantly influenced by its distinct molecular architecture. The presence of the bulky, rigid naphthalene ring and the methyl group introduces steric hindrance that affects the reactivity of the vinyl group and the resulting polymer's characteristics.

The kinetics of polymerization involving monomers like this compound are complex. In copolymerization, the reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. mdpi.comchemrxiv.org These ratios are influenced by the steric and electronic effects of the substituent groups on the vinyl monomer. rsc.org For this compound, the naphthalene moiety's steric bulk can hinder the approach of the propagating radical or ion to the vinyl group, potentially lowering its reactivity compared to less hindered monomers like styrene.

Novel Material Architectures and Fabrication Processes

The unique properties of polymers derived from this compound make them suitable for use in advanced manufacturing technologies, leading to the creation of innovative material architectures.

Utilization in 3D Printing Technologies

Photopolymerization, a process where light is used to initiate polymerization, is a cornerstone of many 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP). researchgate.netresearchgate.netallnex.com Resins used in these techniques are typically composed of monomers, oligomers, photoinitiators, and other additives. youtube.com The incorporation of monomers like this compound into these resins can lead to the development of 3D printed objects with specific mechanical and thermal properties. researchgate.netliqcreate.com

The naphthalene group in the polymer backbone can enhance the thermal stability and mechanical strength of the printed parts. The photopolymerization kinetics, including the rate of curing and the final conversion of the monomer, are critical parameters in 3D printing. rsc.org The structure of this compound will influence these kinetics, and understanding this relationship is key to optimizing resin formulations for high-resolution and high-speed 3D printing. inkplant.eu

Development of Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks (IPNs) are a class of materials where two or more polymer networks are entangled with each other. nih.govcapes.gov.br This unique structure can lead to synergistic property enhancements that are not achievable with simple polymer blends. The synthesis of an IPN typically involves polymerizing and/or crosslinking one polymer in the immediate presence of another. nih.gov

Polymers based on this compound can be used as one of the components in an IPN. The rigid nature of the poly(this compound) network can impart high modulus and thermal stability to the resulting IPN. By combining it with a more flexible polymer network, it is possible to create materials with a tailored balance of stiffness, toughness, and damping properties. The miscibility and interfacial interactions between the constituent polymers are crucial for the final properties of the IPN, and the chemical nature of the naphthalene ring can play a significant role in these interactions. nih.gov

Integration with Nanofillers for Enhanced Material Performance

The properties of polymers can be significantly enhanced by incorporating nanofillers to create polymer nanocomposites. semanticscholar.orgnih.gov Common nanofillers include graphene, carbon nanotubes, and various clays. The effectiveness of the reinforcement depends on the dispersion of the nanofiller within the polymer matrix and the interfacial adhesion between the filler and the polymer. mdpi.com

The aromatic nature of the naphthalene rings in poly(this compound) can promote strong π-π stacking interactions with graphitic nanofillers like graphene and carbon nanotubes. This can lead to improved dispersion and load transfer from the polymer matrix to the nanofiller, resulting in enhanced mechanical properties such as tensile strength and modulus. mdpi.com The incorporation of these nanofillers can also improve the thermal and electrical conductivity of the resulting nanocomposite material. semanticscholar.orgmdpi.com Research in this area focuses on optimizing the processing techniques and surface modification of nanofillers to maximize the performance of these advanced composite materials. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways for Naphthalene (B1677914) Derivatives

The development of efficient and selective synthetic routes is paramount to enabling the study and application of 1-ethenyl-4-methylnaphthalene. While specific methods for its synthesis are not extensively documented, several established strategies for creating substituted naphthalenes and vinylnaphthalenes could be adapted and optimized.

Future research should focus on:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, offer powerful tools for the introduction of the ethenyl (vinyl) group onto a pre-functionalized 4-methylnaphthalene core. For instance, the reaction of 1-bromo-4-methylnaphthalene (B1266045) with a vinyl-organometallic reagent in the presence of a palladium catalyst would be a primary avenue to explore.

Wittig and Related Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, provide a classic and reliable method for converting a carbonyl group to an alkene. A potential pathway could involve the formylation or acylation of 1-methylnaphthalene (B46632) at the 4-position, followed by a Wittig-type olefination to install the ethenyl group.

Dehydrogenation of Ethylnaphthalenes: The catalytic dehydrogenation of 1-ethyl-4-methylnaphthalene presents a direct and atom-economical route to this compound. Research into selective and efficient catalysts for this transformation would be highly valuable.

A comparative table of potential synthetic precursors is provided below:

| Precursor Compound | Potential Reagent | Reaction Type |

| 1-Bromo-4-methylnaphthalene | Vinyltributyltin | Stille Coupling |

| 1-Iodo-4-methylnaphthalene | Vinylboronic acid | Suzuki Coupling |

| 4-Methyl-1-naphthaldehyde | Methyltriphenylphosphonium bromide | Wittig Reaction |

| 1-Ethyl-4-methylnaphthalene | Dehydrogenation catalyst (e.g., Pt/Al₂O₃) | Catalytic Dehydrogenation |

Advanced Mechanistic Insights into Complex Naphthalene Reactions

The reactivity of this compound is dictated by the interplay of the electron-rich naphthalene ring, the activating methyl group, and the reactive ethenyl substituent. Understanding the mechanisms of its reactions is crucial for controlling product formation and designing novel chemical transformations.

Key areas for mechanistic investigation include:

Electrophilic Aromatic Substitution: The directing effects of the existing methyl and ethenyl groups on further electrophilic substitution reactions need to be elucidated. The interplay between the activating nature of both groups and potential steric hindrance will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Reactions of the Ethenyl Group: The vinyl group is susceptible to a variety of reactions, including polymerization, hydrogenation, and various addition reactions (e.g., hydroboration-oxidation, epoxidation). Mechanistic studies of these reactions will be essential for creating new functionalized derivatives.

Polymerization Behavior: The potential for this compound to act as a monomer in polymerization reactions is a significant area of interest. Investigations into its radical, cationic, and anionic polymerization mechanisms, as well as its copolymerization with other monomers, could lead to the development of novel polymers with unique properties.

Rational Design of Naphthalene-Based Materials for Emerging Technologies

The unique combination of a rigid, aromatic naphthalene core and a reactive vinyl group suggests that this compound could be a valuable building block for advanced materials.

Future research in this area should focus on:

Polymer Science: As a monomer, this compound could be used to synthesize polymers with high refractive indices, thermal stability, and specific optical properties. The methyl group could enhance solubility and processability. These polymers could find applications in optical films, high-performance plastics, and photoresists.

Organic Electronics: The naphthalene moiety is a well-known chromophore and has been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ethenyl group provides a convenient handle for polymerization or for tuning the electronic properties of the molecule.

Functional Dyes and Probes: The naphthalene core is fluorescent, and its photophysical properties can be modulated by substituents. Derivatives of this compound could be explored as fluorescent probes for sensing applications or as building blocks for functional dyes.

Integration of Computational and Experimental Methodologies in Naphthalene Research

Given the limited experimental data on this compound, computational chemistry offers a powerful tool to predict its properties and guide experimental work.

The integration of computational and experimental approaches should include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric structure, electronic properties (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR, UV-Vis) of this compound. These calculations can also be used to model reaction pathways and predict the regioselectivity of chemical reactions.

Molecular Dynamics Simulations: For potential polymer applications, molecular dynamics simulations can provide insights into the conformational behavior, chain packing, and bulk properties of polymers derived from this compound.

In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for desired properties, such as specific electronic or optical characteristics, before committing to their synthesis. This can significantly accelerate the discovery of new functional materials.

A table summarizing the key properties of related compounds is presented below, offering a glimpse into the expected characteristics of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Naphthalene | C₁₀H₈ | 128.17 | Parent aromatic hydrocarbon |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl-substituted naphthalene |

| 1-Vinylnaphthalene (B14741) | C₁₂H₁₀ | 154.21 | Vinyl-substituted naphthalene |

| 1-Ethyl-4-methylnaphthalene | C₁₃H₁₄ | 170.25 | Saturated analogue of the target compound |

Q & A

Q. What methodologies are recommended for synthesizing 1-Ethenyl-4-methylnaphthalene in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, general strategies for polycyclic aromatic hydrocarbon (PAH) synthesis can be adapted. Key steps include:

- Friedel-Crafts alkylation : Introduce methyl groups to naphthalene derivatives using methyl halides and Lewis acid catalysts (e.g., AlCl₃).

- Cross-coupling reactions : Employ Suzuki-Miyaura or Heck coupling to attach ethenyl groups at specific positions.

- Purification : Use column chromatography or recrystallization to isolate the compound, followed by characterization via GC-MS or NMR .

Q. How should researchers design in vitro toxicological studies to evaluate the health effects of this compound?

Follow the systematic framework outlined in the ATSDR Toxicological Profile:

- Exposure routes : Prioritize inhalation and oral administration, as these are common pathways for PAHs (Table B-1) .

- Dose selection : Use sub-chronic and chronic exposure levels based on LD50 data from structurally similar compounds (e.g., naphthalene or methylnaphthalenes).

- Endpoints : Assess systemic effects (respiratory, hepatic, renal) and cellular responses (oxidative stress, DNA adduct formation) .

- Control groups : Include vehicle controls and positive controls (e.g., benzo[a]pyrene) to validate assay sensitivity .

Q. Which analytical techniques are effective for quantifying this compound in environmental matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using DB-5 or equivalent columns for PAH separation, with electron ionization for fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detection for enhanced sensitivity in water or soil extracts .

- Quality control : Include internal standards (e.g., deuterated naphthalene) to correct for matrix effects and recovery losses .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

- Confidence assessment : Rate studies using criteria from the ATSDR framework (e.g., high/moderate/low confidence based on reporting clarity, randomization, and dose-response consistency) .

- Meta-analysis : Pool data from studies with comparable exposure durations and endpoints, weighting results by sample size and risk-of-bias scores (Table C-6, C-7) .

- Mechanistic validation : Use in vitro models (e.g., CYP450 enzyme assays) to confirm metabolic pathways and reconcile interspecies differences .

Q. What computational approaches predict the environmental fate of this compound?

- QSAR modeling : Estimate biodegradation rates and octanol-water partition coefficients (log Kow) using software like EPI Suite.

- Molecular dynamics simulations : Model interactions with soil organic matter to predict adsorption/desorption behavior .

- Reactivity studies : Apply density functional theory (DFT) to identify likely oxidation products in atmospheric or aquatic systems .

Q. What strategies assess the risk of bias in carcinogenicity studies for this compound?

- Risk-of-Bias (RoB) questionnaires : Evaluate experimental animal studies using criteria such as dose randomization, blinding, and outcome reporting (Table C-7) .

- Sensitivity analysis : Exclude studies with "very low" confidence ratings (e.g., inadequate sample sizes or confounding factors) .

- Tiered evidence integration : Combine high-confidence animal data with epidemiological findings (if available) to strengthen hazard identification .

Methodological Tables

Q. Table 1. Key Parameters for Toxicological Study Design

| Parameter | Recommendation | Source |

|---|---|---|

| Exposure duration | 90-day sub-chronic for systemic effects | |

| Dose levels | 0.1, 1, 10 mg/kg/day (oral) | |

| Biomarkers | 8-OHdG (DNA damage), ALT (hepatic) |

Q. Table 2. Confidence Rating Criteria for Health Effects Studies

| Rating | Criteria Met | Application Example |

|---|---|---|

| High confidence | All RoB criteria satisfied | Randomized controlled trials |

| Moderate confidence | Partial blinding or incomplete reporting | Observational cohort studies |

| Low confidence | Unclear dosing or small sample size | Pilot-scale exposure assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products